![molecular formula C13H19NO3S B5731110 [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine
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Overview
Description
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine is an organic compound with the molecular formula C₁₃H₁₉NO₃S. It is characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methoxy-substituted dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine typically involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The choice of solvents and reagents would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted product, while reduction of the sulfonyl group would produce a sulfide derivative .
Scientific Research Applications
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy and dimethylphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Pyrrolidinone: A lactam derivative with applications in pharmaceuticals and polymers.
Pyrrolizine: A bicyclic compound with biological activity.
Uniqueness
[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a methoxy-substituted aromatic ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-8-11(2)13(9-12(10)17-3)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSYLIXKCGHFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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